molecular formula C12H24INO3 B13302787 tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate

tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate

Katalognummer: B13302787
Molekulargewicht: 357.23 g/mol
InChI-Schlüssel: WLFRDMKDGXRCRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate involves several steps. One common method starts with the reaction of tert-butyl carbamate with an appropriate alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying proteins and enzymes by forming covalent bonds with nucleophilic sites. This interaction can alter the function of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-ethyl-N-(3-chloro-2-methoxy-2-methylpropyl)carbamate: Similar structure but with a chlorine atom instead of iodine.

    tert-Butyl N-ethyl-N-(3-bromo-2-methoxy-2-methylpropyl)carbamate: Similar structure but with a bromine atom instead of iodine.

    tert-Butyl N-ethyl-N-(3-fluoro-2-methoxy-2-methylpropyl)carbamate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in its specific reactivity and the effects of the iodine atom on its chemical and biological properties.

Eigenschaften

Molekularformel

C12H24INO3

Molekulargewicht

357.23 g/mol

IUPAC-Name

tert-butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate

InChI

InChI=1S/C12H24INO3/c1-7-14(9-12(5,8-13)16-6)10(15)17-11(2,3)4/h7-9H2,1-6H3

InChI-Schlüssel

WLFRDMKDGXRCRQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC(C)(CI)OC)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.